molecular formula C12H19NO3S B273378 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide

4-ethoxy-N-(2-methylpropyl)benzenesulfonamide

Cat. No. B273378
M. Wt: 257.35 g/mol
InChI Key: IXMRIZDHZLMDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-methylpropyl)benzenesulfonamide, also known as EPMBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its wide range of biological activities. EPMBS has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and signaling pathways involved in the development and progression of disease. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. Additionally, this compound has been found to inhibit the activity of certain protein kinases, which play a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrase and protein kinases, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to modulate the activity of certain ion channels in the body, which can have a variety of physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation into its mechanism of action and its effects on ion channels could provide valuable insights into the development of new drugs and therapies. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-ethoxy-N-(2-methylpropyl)benzenesulfonamide involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

4-ethoxy-N-(2-methylpropyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

properties

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

4-ethoxy-N-(2-methylpropyl)benzenesulfonamide

InChI

InChI=1S/C12H19NO3S/c1-4-16-11-5-7-12(8-6-11)17(14,15)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

IXMRIZDHZLMDSM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)C

Origin of Product

United States

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